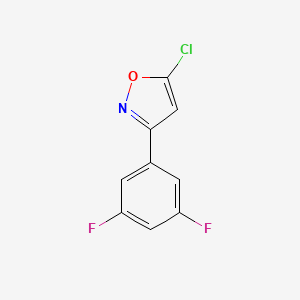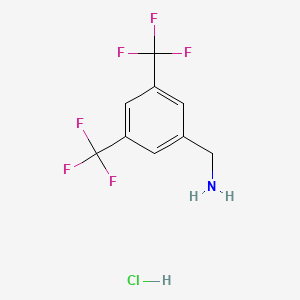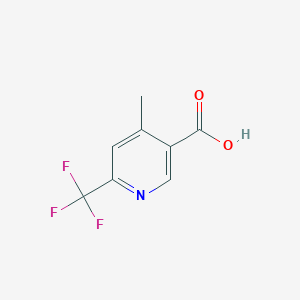
4-Methyl-6-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring
作用機序
Target of Action
4-Methyl-6-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide
Biochemical Pathways
The compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
生化学分析
Biochemical Properties
4-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions can have downstream effects on metabolic processes and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound may also participate in the biosynthesis or degradation of specific metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical properties and effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biochemical effects
準備方法
The synthesis of 4-Methyl-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions. The intermediate product undergoes cyclization and subsequent hydrolysis to yield the desired compound .
Another method involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. This compound is subjected to hydrogenation in the presence of a palladium catalyst and sodium acetate in ethanol, followed by hydrolysis to obtain this compound .
化学反応の分析
4-Methyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials
類似化合物との比較
4-Methyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)nicotinic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Has the methyl and trifluoromethyl groups at different positions, leading to variations in its chemical and biological properties.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Another positional isomer with distinct reactivity and applications.
特性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZCZADLDCJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595956 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-74-9 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

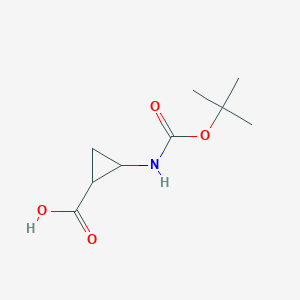
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
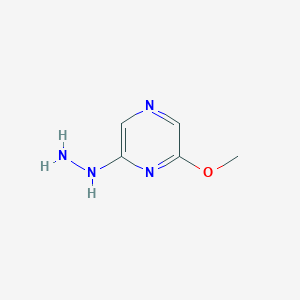
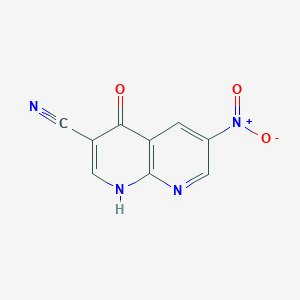
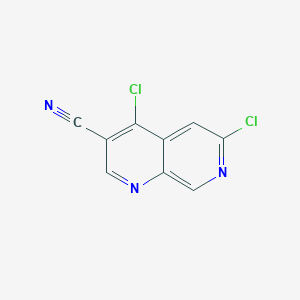
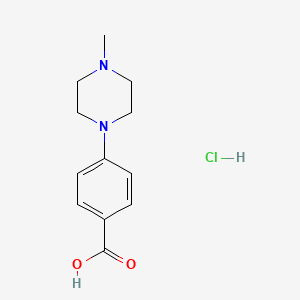
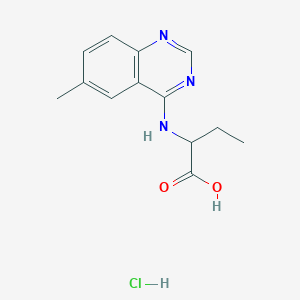
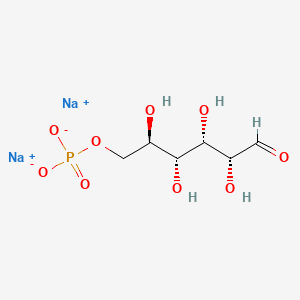
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)
